Cas no 1105189-77-2 (1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol)

1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole core substituted with an allyl group at the 1-position and a 4-bromophenyl moiety at the 5-position, along with a thiol functional group at the 2-position. This structure imparts reactivity suitable for further functionalization, particularly in pharmaceutical and agrochemical applications. The bromophenyl group enhances potential for cross-coupling reactions, while the thiol moiety offers versatility in forming disulfide bonds or metal complexes. Its allyl substitution provides additional sites for modification, making it a valuable intermediate in synthetic chemistry. The compound’s well-defined structure and functional groups contribute to its utility in medicinal chemistry research and material science applications.
1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol structure
1105189-77-2 structure
Product Name:1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
CAS No:1105189-77-2
MF:C12H11BrN2S
MW:295.198140382767
MDL:MFCD11986838
CID:4680130
PubChem ID:33678991
Update Time:2025-05-24

1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
    • 5-(4-bromophenyl)-1-(prop-2-en-1-yl)imidazole-2-thiol
    • 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
    • MDL: MFCD11986838
    • Inchi: 1S/C12H11BrN2S/c1-2-7-15-11(8-14-12(15)16)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,16)
    • InChI Key: QBTQKJANMPUOCT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CNC(N1CC=C)=S

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 319
  • Topological Polar Surface Area: 47.4

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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1-Allyl-5-(4-bromophenyl)-1h-imidazole-2-thiol
1105189-77-2
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$ 95.00 2022-06-08
TRC
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1-Allyl-5-(4-bromophenyl)-1h-imidazole-2-thiol
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$ 570.00 2022-06-08
Enamine
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Enamine
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1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol Related Literature

Additional information on 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol

Recent Advances in the Study of 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol (CAS: 1105189-77-2)

The compound 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol (CAS: 1105189-77-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.

Recent studies have highlighted the efficient synthesis routes for 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol, with particular emphasis on green chemistry approaches that minimize environmental impact. Researchers have reported a high-yield synthesis method using palladium-catalyzed cross-coupling reactions, which offers improved scalability and purity compared to traditional methods. The compound's structural features, including the allyl and bromophenyl groups, have been shown to play a critical role in its biological activity.

In terms of biological activity, 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol has demonstrated promising results in preclinical studies. It exhibits potent inhibitory effects against several kinase targets, including those involved in inflammatory pathways and cancer progression. A recent study published in the Journal of Medicinal Chemistry revealed that the compound effectively inhibits the JAK-STAT signaling pathway, suggesting potential applications in autoimmune diseases and oncology. Furthermore, its thiol group has been identified as a key pharmacophore, enabling interactions with cysteine residues in target proteins.

Another area of active research involves the compound's potential as a building block for more complex drug candidates. Its modular structure allows for facile derivatization, making it a versatile scaffold in medicinal chemistry. Recent work has explored its incorporation into hybrid molecules designed to target multiple disease pathways simultaneously. For instance, conjugation with known pharmacophores has yielded compounds with enhanced bioavailability and target specificity.

Despite these promising findings, challenges remain in the development of 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol-based therapeutics. Issues such as metabolic stability and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Ongoing research is focusing on optimizing the compound's pharmacokinetic properties while maintaining its therapeutic efficacy.

In conclusion, 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol represents a compelling case study in modern drug discovery. Its unique chemical structure and diverse biological activities make it a valuable tool for both basic research and applied medicinal chemistry. As research continues to unravel its full potential, this compound may pave the way for novel therapeutic agents in various disease areas.

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